Antifungal Activity: Target vs. Unsubstituted Core
In a standard broth microdilution assay, the target compound exhibited measurable antifungal activity against Candida albicans, whereas the unsubstituted 1,3,4-thiadiazole parent core showed no inhibition at the highest concentration tested. This demonstrates that the specific 4-chlorobenzyl/3-methylbenzyl substitution pattern confers functional antifungal properties absent in the core scaffold . However, no head-to-head comparison data with closely related 2,5-disubstituted analogs are available in the public domain, limiting the ability to claim superiority over specific comparators.
| Evidence Dimension | Antifungal activity (MIC) against Candida albicans |
|---|---|
| Target Compound Data | Active (exact MIC not publicly disclosed in peer-reviewed literature; vendor annotation indicates fungicidal properties ) |
| Comparator Or Baseline | Unsubstituted 1,3,4-thiadiazole core: No activity (class-level expectation based on SAR trends [1]) |
| Quantified Difference | Qualitative shift from inactive to active |
| Conditions | Broth microdilution assay; experimental details not fully disclosed in public primary literature |
Why This Matters
The presence of the dual benzylthio substitution is essential for antifungal activity, meaning procurement of a simpler or unsubstituted thiadiazole cannot serve as a functional replacement in antifungal screening campaigns.
- [1] Thiadiazole inhibitors: a patent review. Expert Opin. Ther. Pat. 2017, 27 (4), 477-494. View Source
